molecular formula C10H14N2OS B1658438 1-Benzyl-3-(2-hydroxyethyl)thiourea CAS No. 6098-41-5

1-Benzyl-3-(2-hydroxyethyl)thiourea

Cat. No.: B1658438
CAS No.: 6098-41-5
M. Wt: 210.3 g/mol
InChI Key: HSEMXRYQVOHIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(2-hydroxyethyl)thiourea is a synthetically derived organic compound characterized by its thiourea backbone, a functional group known for its diverse applications in research and development. This compound has been successfully synthesized and characterized using advanced techniques including IR and NMR spectroscopy, as well as single crystal X-ray diffraction analysis, confirming its molecular structure . In scientific research, this compound serves as a versatile scaffold. Thiourea derivatives analogous to this compound are actively investigated for their potential as corrosion inhibitors for metals in acidic environments, offering a protective effect by adsorbing onto metal surfaces . Furthermore, the broader class of thiourea derivatives to which it belongs demonstrates significant antioxidant activity, acting as powerful scavengers of free radicals such as DPPH and ABTS+ in experimental assays . Its molecular structure, featuring donor atoms (S, O, N), also makes it a candidate for use as a ligand in coordination chemistry, forming complexes with various transition metals that may have applications in catalysis or materials science . The compound can be synthesized using modern, efficient methods such as ultrasound-promoted reactions, which can offer higher yields and shorter reaction times . This compound is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6098-41-5

Molecular Formula

C10H14N2OS

Molecular Weight

210.3 g/mol

IUPAC Name

1-benzyl-3-(2-hydroxyethyl)thiourea

InChI

InChI=1S/C10H14N2OS/c13-7-6-11-10(14)12-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H2,11,12,14)

InChI Key

HSEMXRYQVOHIOO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NCCO

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCCO

solubility

31.5 [ug/mL]

Origin of Product

United States

Synthetic Methodologies for 1 Benzyl 3 2 Hydroxyethyl Thiourea and Analogues

Purification and Isolation Techniques for Substituted Thioureas

Crystallization

Recrystallization is a widely used technique for purifying solid thiourea (B124793) derivatives. nih.govgoogle.com This method relies on the difference in solubility of the compound and impurities in a particular solvent or solvent system at different temperatures. A suitable solvent is one in which the thiourea is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Common solvents used for the recrystallization of substituted thioureas include water, ethanol (B145695), methanol, or aqueous ethanol mixtures. google.com The process involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration. researchgate.net For instance, N-phenyl-N'-benzyl-thiourea can be recrystallized from methanol. google.com

Chromatography

Column chromatography is a versatile purification technique for a wide range of organic compounds, including thioureas. It separates compounds based on their differential adsorption onto a stationary phase. For thioureas, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial for effective separation and is determined by the polarity of the compound. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is often employed, with the polarity adjusted to achieve optimal separation.

High-performance liquid chromatography (HPLC) is another powerful technique for both the analysis and purification of thioureas. sielc.comchromforum.orgsielc.com Reverse-phase HPLC, using a C18 column, is frequently used. chromforum.orggoogle.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as phosphoric acid or formic acid. sielc.comsielc.com For highly polar thioureas that show poor retention on C18 columns, alternative stationary phases like those designed for polar analytes or Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be utilized. chromforum.org

Extraction and Washing

Simple extraction and washing procedures are often sufficient for the initial purification of thioureas. mdpi.com After the reaction is complete, the reaction mixture can be washed with an acidic solution, such as dilute hydrochloric acid, to remove any unreacted amine starting materials. mdpi.com This is followed by washing with water and then a brine solution. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified if necessary. mdpi.com In some cases, washing the crude product with a non-polar solvent like hexane can effectively remove non-polar impurities. mdpi.com

The following table provides a summary of the common purification techniques for substituted thioureas.

TechniqueStationary/Mobile Phase or SolventKey ConsiderationsCitation
RecrystallizationWater, Methanol, EthanolEffective for solid compounds. The choice of solvent is critical for good recovery and purity. nih.govgoogle.com
Column ChromatographySilica gel (stationary phase); Hexane/Ethyl Acetate (mobile phase)Versatile method for a wide range of polarities. TLC is used to determine the optimal mobile phase. researchgate.net
High-Performance Liquid Chromatography (HPLC)C18, Polar-embedded, or HILIC columns (stationary); Acetonitrile/Water with acid modifier (mobile)Provides high-resolution separation and can be used for both analytical and preparative purposes. sielc.comchromforum.orgsielc.com
Extraction and WashingDilute HCl, Water, Brine, HexaneA simple and effective initial work-up procedure to remove starting materials and some impurities. mdpi.com

Advanced Structural Elucidation and Conformational Analysis of 1 Benzyl 3 2 Hydroxyethyl Thiourea

Spectroscopic Characterization for Molecular Architecture

Spectroscopic techniques are fundamental in elucidating the molecular structure of a compound. For 1-Benzyl-3-(2-hydroxyethyl)thiourea, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) would be required to confirm its molecular architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the connectivity of atoms in the this compound molecule.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the benzyl (B1604629) group, the ethyl group, and the N-H and O-H groups. The aromatic protons of the benzyl ring would typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The methylene (B1212753) protons of the benzyl group (PhCH₂) would likely be observed as a singlet or a doublet, depending on coupling interactions. The two methylene groups of the 2-hydroxyethyl moiety (-CH₂-CH₂-OH) would present as two distinct multiplets, likely triplets, with their chemical shifts influenced by the neighboring nitrogen and oxygen atoms. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule. The thiocarbonyl carbon (C=S) is a key diagnostic signal, expected to resonate at a significantly downfield chemical shift (typically in the range of 180-190 ppm). The carbons of the phenyl ring would appear in the aromatic region (around 127-140 ppm). The benzylic carbon and the two carbons of the hydroxyethyl (B10761427) group would have characteristic shifts in the aliphatic region.

A hypothetical ¹H and ¹³C NMR data table is presented below based on expected chemical shift ranges for a molecule with this structure.

¹H NMR Expected Chemical Shift (ppm) ¹³C NMR Expected Chemical Shift (ppm)
Aromatic-H7.2 - 7.4C=S180 - 190
PhCH₂ -N~ 4.7Aromatic-C127 - 140
N-CH₂ -CH₂~ 3.5PhCH₂ -N~ 50
CH₂-CH₂ -OH~ 3.7N-CH₂ -CH₂~ 45
NH VariableCH₂-CH₂ -OH~ 60
OH Variable

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Dynamics

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule and for studying hydrogen bonding.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C-H, C-N, and C=S stretching and bending vibrations. The N-H and O-H stretching vibrations would appear as broad bands in the high-frequency region (3200-3500 cm⁻¹), with their broadness indicating the presence of hydrogen bonding. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. The C=S stretching vibration, a key marker for the thiourea (B124793) group, typically appears in the region of 1200-1400 cm⁻¹, though its position can be influenced by coupling with other vibrations.

Raman spectroscopy would provide complementary information, particularly for the C=S bond and the aromatic ring vibrations. The study of the vibrational spectra at different concentrations or in different solvents could also provide insights into the dynamics of intermolecular and intramolecular hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ in the mass spectrum would confirm the molecular formula (C₁₀H₁₄N₂OS). Analysis of the fragmentation pattern would likely show characteristic losses, such as the loss of the benzyl group, the hydroxyethyl group, or cleavage of the thiourea core, which would further support the proposed structure.

Solid-State Structural Investigations via X-ray Diffraction

X-ray diffraction techniques, particularly on a single crystal, would provide the most definitive three-dimensional structural information.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Bond Parameters

A successful single crystal X-ray diffraction (SCXRD) analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This would allow for the unambiguous determination of the molecular conformation in the solid state. Key parameters of interest would include the C=S, C-N, and C-C bond lengths within the thiourea and substituent groups. For instance, studies on similar thiourea derivatives have shown that the C-N bonds adjacent to the thiocarbonyl group often exhibit partial double-bond character.

Characterization of Intermolecular Interactions and Supramolecular Assembly

The molecular structure and crystal packing of thiourea derivatives are significantly influenced by a network of non-covalent interactions. In the case of this compound, the presence of multiple donor and acceptor groups—namely the N-H protons, the thiocarbonyl sulfur, the hydroxyl group, and the aromatic benzyl ring—allows for a rich variety of intermolecular hydrogen bonds and other weak interactions. These interactions dictate the formation of complex three-dimensional supramolecular architectures. mdpi.comresearchgate.net

The primary interactions governing the self-assembly of similar thiourea structures are classical hydrogen bonds. The thiourea moiety itself is a potent hydrogen-bonding unit, with the N-H groups acting as donors and the sulfur atom as an acceptor. This typically leads to the formation of N–H···S hydrogen bonds, which can link molecules into dimers or chains. researchgate.netresearchgate.net For instance, in related structures, these interactions form centrosymmetric dimers characterized by an R²₂(8) ring motif. researchgate.net

Weak C–H···O and C–H···S hydrogen bonds also play a crucial role in stabilizing the crystal packing. researchgate.netnih.gov The methylene protons of the benzyl and ethyl groups, as well as the aromatic protons, can act as weak donors to the oxygen and sulfur atoms of neighboring molecules.

Table 1: Representative Intermolecular Hydrogen Bond Geometries in Structurally Related Thiourea Derivatives

D–H···AD–H (Å)H···A (Å)D···A (Å)∠DHA (°)Reference
N–H···S0.882.50 - 2.753.30 - 3.60150 - 170 researchgate.netresearchgate.net
O–H···S0.842.40 - 2.603.20 - 3.40160 - 175 researchgate.netnih.gov
N–H···O0.882.00 - 2.202.80 - 3.00130 - 165 researchgate.netnih.govnih.gov
O–H···O0.841.90 - 2.102.70 - 2.90170 - 180 researchgate.net
C–H···O0.95 - 0.992.40 - 2.603.30 - 3.50140 - 160 researchgate.netnih.gov
C–H···S0.992.80 - 3.003.70 - 3.90150 - 160 researchgate.netnih.gov

Note: The data in this table are representative values sourced from literature on closely related thiourea compounds and serve as a predictive model for this compound. D = Donor atom, A = Acceptor atom.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm), shape index, and curvedness onto the surface, it provides a detailed picture of the close contacts between molecules. The two-dimensional fingerprint plots derived from the Hirshfeld surface offer a quantitative summary of these interactions, breaking them down by the percentage contribution of each contact type to the total surface area. mdpi.comresearchgate.netnih.gov

For thiourea derivatives, Hirshfeld analysis consistently reveals that H···H, H···O/O···H, and H···C/C···H contacts are the most significant contributors to the crystal packing. nih.govresearchgate.net The large percentage of H···H interactions, typically appearing as a large, diffuse region in the fingerprint plot, reflects the high abundance of hydrogen atoms on the molecular surface and is indicative of van der Waals forces. researchgate.net

The sharp, distinct spikes in the 2D fingerprint plots correspond to specific, directional interactions like hydrogen bonds. For this compound, prominent spikes would be expected for H···S/S···H, H···O/O···H, and H···C/C···H contacts. The H···S contacts represent the N–H···S and C–H···S hydrogen bonds. The H···O contacts are particularly significant due to the hydroxyl group and correspond to strong O–H···S, O–H···O, N–H···O, and weaker C–H···O interactions. researchgate.netnih.gov These appear as characteristic "wings" on the plot.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Interaction TypeContribution (%)DescriptionReference
H···H40 - 52%Represents van der Waals forces and non-specific contacts. nih.govresearchgate.net
H···C/C···H20 - 42%Includes C-H···π stacking and other C-H to ring contacts. nih.govresearchgate.net
H···O/O···H9 - 15%Corresponds to strong O-H···S/O and N-H···O hydrogen bonds. researchgate.netnih.govresearchgate.net
H···S/S···H5 - 10%Corresponds to N-H···S and C-H···S hydrogen bonds. mdpi.comnih.gov
C···C1 - 5%Indicates π-π stacking interactions. mdpi.com
N···H/H···N1 - 3%May include weak C-H···N interactions. mdpi.com

Note: This table presents predicted values based on Hirshfeld surface analyses of structurally analogous thiourea derivatives containing benzyl and/or hydroxyethyl groups. The exact percentages for the title compound would require specific crystallographic data.

Conformational Isomerism and Rotational Barriers

The flexibility of this compound arises from the potential for rotation around several single bonds, leading to different conformational isomers. The most significant conformational variability in N,N'-disubstituted thioureas is associated with the partial double-bond character of the C-N bonds within the thiourea core, which results in rotational barriers and gives rise to distinct planar or near-planar arrangements. researchgate.net

Thiourea derivatives can generally adopt syn or anti conformations with respect to the orientation of the substituents on the nitrogen atoms relative to the thiocarbonyl (C=S) group. For a molecule like this compound, the key conformations are determined by the torsion angles around the PhCH₂–NH and NH–CH₂CH₂OH bonds.

A critical factor influencing the conformation of acyl- and aroyl-thioureas is the formation of an intramolecular hydrogen bond between the N-H proton and a nearby acceptor atom. rsc.org In many acylthioureas, an N-H···O=C hydrogen bond creates a planar, six-membered pseudo-ring, locking the molecule into a "U-shaped" conformation. researchgate.net In this compound, a similar intramolecular N-H···O(H) hydrogen bond can form between the N-H of the thiourea and the oxygen of the hydroxyethyl group. This would create a stable S(6) or S(7) graph set motif, significantly restricting rotational freedom and favoring a specific conformer in the solid state. researchgate.net

The alternative is an "S-shaped" or extended conformation where the functional groups are oriented away from each other, which would allow for greater participation in intermolecular hydrogen bonding. rsc.org The balance between the formation of stabilizing intramolecular hydrogen bonds and the optimization of intermolecular packing forces determines the final observed conformation. The rotational barrier between these conformers is influenced by the electronic nature of the substituents and the solvent environment, with different conformations potentially being favored in solution versus the solid state. researchgate.net The benzyl group itself has rotational freedom, and its orientation relative to the thiourea plane is another key conformational parameter.

Computational and Quantum Mechanical Studies of 1 Benzyl 3 2 Hydroxyethyl Thiourea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of 1-Benzyl-3-(2-hydroxyethyl)thiourea. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy in the computed properties. conicet.gov.arrsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower kinetic stability. nih.gov

For thiourea (B124793) derivatives, the HOMO is typically localized over the sulfur and nitrogen atoms of the thiourea group, reflecting the electron-donating nature of this moiety. The LUMO, conversely, is often distributed over the aromatic ring and the C=S bond. In this compound, the HOMO is expected to be centered on the thiourea core, while the LUMO would likely be distributed across the benzyl (B1604629) group. The energy gap for similar thiourea derivatives has been found to be in a range that indicates good chemical reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for a Thiourea Derivative

ParameterEnergy (eV)
EHOMO-0.26751
ELUMO-0.18094
Energy Gap (ΔE)0.08657

Note: The values presented are for a representative thiourea derivative, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, and serve as an illustrative example. nih.gov

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be derived to quantify the reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative basis for comparing the reactivity of different molecules. A lower hardness and higher electrophilicity index generally correspond to higher reactivity. nih.gov

Table 2: Global Reactivity Descriptors for a Thiourea Derivative

DescriptorFormulaValue (eV)
Electronegativity (χ)-(EHOMO + ELUMO)/20.224225
Chemical Hardness (η)(ELUMO - EHOMO)/20.043285
Chemical Softness (S)1/(2η)11.551
Electrophilicity Index (ω)χ2/(2η)0.581

Note: The values are calculated based on the representative HOMO and LUMO energies from Table 1 and serve as an illustrative example. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.gov

For this compound, the MEP map is expected to show the most negative potential (red) around the sulfur and oxygen atoms, making them likely sites for electrophilic attack. The hydrogen atoms of the N-H and O-H groups would exhibit the most positive potential (blue), identifying them as sites for nucleophilic attack. nih.gov This visual representation of charge distribution complements the insights gained from HOMO-LUMO analysis.

Quantum Chemical Parameters in Structure-Property Correlations

Quantum chemical parameters derived from DFT calculations are crucial for establishing structure-property relationships. By systematically modifying the structure of thiourea derivatives and calculating their quantum chemical parameters, it is possible to correlate these parameters with observed experimental properties, such as biological activity or material characteristics. For instance, the dipole moment, polarizability, and hyperpolarizability can be calculated to predict the non-linear optical (NLO) properties of the molecule. conicet.gov.arrsc.org The distribution of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can provide further details on the reactivity and intermolecular interactions. epstem.net

Computational Vibrational Frequency Analysis

Computational vibrational frequency analysis, performed using DFT methods, is a powerful technique for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. conicet.gov.ar The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and provide a detailed understanding of the vibrational motions of the atoms. For this compound, the calculated vibrational spectrum would show characteristic bands for the N-H, C=S, C-N, and O-H stretching and bending modes, as well as the vibrations associated with the benzyl group. nih.gov Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values. epstem.net

Investigation of Biological Activities and Structure Activity Relationships Sar of 1 Benzyl 3 2 Hydroxyethyl Thiourea Analogues

General Biological Significance of N,N'-Disubstituted Thioureas

N,N'-disubstituted thioureas are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. biointerfaceresearch.comnih.govmdpi.com The core thiourea (B124793) scaffold, characterized by a thione group and two amino groups, allows for diverse chemical modifications, leading to a broad range of pharmacological properties. biointerfaceresearch.com These derivatives are recognized for their potential as therapeutic agents, with research demonstrating their efficacy as antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory agents. nih.govmdpi.com

The biological activity of these compounds is attributed to their ability to form stable hydrogen bonds with proteins and to chelate metal ions, which are crucial for the function of many enzymes and receptors. nih.govnih.gov The versatility of the thiourea structure allows for the synthesis of derivatives with tailored properties, enhancing their potency, selectivity, and pharmacokinetic profiles. biointerfaceresearch.comnih.gov For instance, the introduction of different substituents on the nitrogen atoms can significantly influence the compound's biological activity. researchgate.net This has led to the development of numerous thiourea derivatives with applications in various therapeutic areas, including the treatment of neurodegenerative diseases and cancer. nih.goveurekaselect.com

Mechanistic Studies of Enzyme Inhibition and Receptor Modulation

Anticholinesterase Activity and Relevance to Neurodegenerative Pathways

Certain N,N'-disubstituted thiourea derivatives have been investigated for their potential to inhibit cholinesterases, enzymes that play a critical role in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of these enzymes is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease, which is characterized by a decline in acetylcholine levels. researchgate.net By blocking the action of cholinesterases, these compounds can increase the concentration of acetylcholine in the brain, thereby improving cognitive function. researchgate.net

The thiourea moiety is found in several compounds developed for the treatment of neurodegenerative disorders, including Parkinson's disease. nih.gov For example, some dopamine (B1211576) agonists used in Parkinson's therapy contain a thiourea or urea (B33335) structure. nih.gov The ability of these molecules to interact with specific amino acid residues in receptors, such as the D2 dopamine receptor, is crucial for their therapeutic effect. nih.gov Research has shown that some thiourea derivatives can effectively inhibit butyrylcholinesterase, an enzyme also implicated in the pathology of Alzheimer's disease. researchgate.net

Antioxidant Mechanisms (e.g., Radical Scavenging, Ferric Reducing Power)

N,N'-disubstituted thioureas have demonstrated significant antioxidant properties through various mechanisms, including radical scavenging and ferric reducing power. nih.govmdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Thiourea derivatives can counteract this by donating a hydrogen atom to free radicals, thereby neutralizing them. nih.gov This hydrogen atom transfer is considered a primary mechanism for their antioxidant activity. nih.gov

The ferric reducing antioxidant power (FRAP) assay is another method used to evaluate the antioxidant capacity of these compounds. nih.gov This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov Several studies have shown that thiourea derivatives possess considerable ferric reducing power, indicating their potential to act as effective antioxidants. mdpi.comnih.gov For instance, 1,3-bis(3,4-dichlorophenyl) thiourea has demonstrated strong antioxidant activity with a high reducing potential against ABTS free radicals. mdpi.com

Inhibition of β-Amyloid Self-Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease, leading to the formation of senile plaques in the brain. mdpi.comfrontiersin.org These aggregates, particularly the soluble oligomeric forms, are considered to be the primary neurotoxic species. mdpi.com Therefore, inhibiting the self-assembly of Aβ is a major therapeutic goal.

Several studies have explored the potential of thiourea derivatives to interfere with this aggregation process. researchgate.netresearchgate.net These compounds can modulate the aggregation of Aβ and reduce its cytotoxic effects. nih.gov The mechanism of inhibition can involve direct binding to Aβ monomers or early aggregates, thereby preventing their further assembly into toxic oligomers and fibrils. frontiersin.orgnih.gov Research has shown that certain small molecules, including some thiourea derivatives, can effectively inhibit Aβ aggregation, as demonstrated by assays like the Thioflavin T (ThT) fluorescence assay. nih.govnih.gov For example, some thiourea-based small molecules have been shown to reduce α-synuclein oligomerization and show promise in disaggregation experiments with Aβ plaques. researchgate.net

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiprotozoal) and Spectrum Analysis

N,N'-disubstituted thioureas have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various pathogens, including bacteria, fungi, and protozoa. nih.govresearchgate.net Their mechanism of action is often linked to their ability to disrupt essential cellular processes in microorganisms.

Antibacterial Activity: Thiourea derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The introduction of certain structural features, such as halogen atoms or trifluoromethyl groups on the phenyl ring, has been shown to enhance their antibacterial potency. researchgate.netjuniperpublishers.com Some derivatives have exhibited significant inhibitory activity against pathogenic strains like Enterococcus faecium. juniperpublishers.com

Antifungal Activity: Many thiourea derivatives display potent antifungal properties, particularly against Candida and Aspergillus species. juniperpublishers.com The antifungal activity is often selective, with some compounds being more effective against fungi than bacteria. researchgate.net

Antiprotozoal Activity: While less extensively studied, some thiourea derivatives have also shown potential as antiprotozoal agents.

The antimicrobial spectrum of these compounds can be modulated by altering the substituents on the thiourea core, allowing for the development of agents with targeted activity.

Table 1: Antimicrobial Activity of Selected Thiourea Derivatives

Compound Target Microorganism Activity/MIC Reference
3-pyridylthiourea derivative Enterococcus faecium ATCC 25923 CMI = 3.9 mg/mL juniperpublishers.com
Cu20 complex Methicillin-resistant S. aureus (MRSA) MIC = 4 µg/mL mdpi.com
Thiourea derivatives with halogen components Various bacteria Enhanced effectiveness researchgate.net
N-acyl thiourea with 6-methylpyridine (1d) E. coli ATCC 25922 MBIC = 625 µg/mL (anti-biofilm) nih.gov

Antitumor/Cytotoxic Activity Mechanisms

Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a variety of cancer cell lines. nih.govmdpi.comnih.gov Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways. nih.govmdpi.com

One of the primary mechanisms of their antitumor activity is the induction of apoptosis, or programmed cell death. mdpi.com Studies have shown that certain thiourea derivatives can trigger the apoptotic cascade in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and Bax. nih.gov For example, some derivatives have been found to induce late apoptosis in colon cancer and leukemia cell lines. mdpi.com

Furthermore, these compounds can inhibit the activity of enzymes that are crucial for tumor growth and survival. biointerfaceresearch.com This includes the inhibition of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), which plays a vital role in cell proliferation and survival. nih.gov Some thiourea derivatives have also been shown to inhibit the secretion of interleukin-6 (IL-6), a cytokine that can promote tumor growth. mdpi.com The cytotoxic effects of some thiourea derivatives are also linked to the generation of reactive oxygen species (ROS), leading to a ROS-dependent apoptosis pathway. nih.gov

Table 2: Cytotoxic Activity of Selected Thiourea Analogues

Compound Cancer Cell Line(s) IC50 Value Mechanism of Action Reference
Compounds 1-5, 8, 9 (3-(trifluoromethyl)phenylthiourea analogs) Human colon (SW480, SW620), prostate (PC3), leukemia (K-562) ≤ 10 µM Induction of apoptosis, inhibition of IL-6 mdpi.comnih.gov
Compound 2 (3,4-dichloro-phenyl substituent) Colon cancer (SW620), K-562 1.5 to 8.9 µM Strong pro-apoptotic activity, induces late apoptosis mdpi.comnih.gov
Compound 8 (4-CF3-phenyl substituent) Colon cancer (SW620) 1.5 to 8.9 µM Strong pro-apoptotic activity mdpi.comnih.gov
N1,N3-disubstituted-thiosemicarbazone 7 HCT116, HepG2, MCF7 1.11, 1.74, 7.0 µM EGFR inhibition, apoptosis nih.gov
Au(i)(3c)2OTf HeLa 8.06 μM ROS-dependent apoptosis, mitochondrial-mediated apoptosis nih.gov
Compound 6b Melanoma (B16-F10) 0.33 µM Inhibition of ERK1/2 phosphorylation nih.gov
Selenourea 6c NCI60 cell line panel Average GI50 of 1.49 µM S phase cell cycle arrest, caspase-independent cell death mdpi.com

Antiviral Activities (e.g., Anti-HIV)

The thiourea scaffold is a recognized pharmacophore in the development of antiviral agents. Studies on various thiourea derivatives have demonstrated their potential to inhibit the replication of several viruses, including Human Immunodeficiency Virus (HIV). While research specifically detailing the anti-HIV activity of 1-benzyl-3-(2-hydroxyethyl)thiourea is limited, the broader class of thiourea and related heterocyclic compounds, such as 1,3-thiazepines and 2,3-diaryl-1,3-thiazolidin-4-ones, has been evaluated for this purpose. researchgate.netnih.govnih.gov

Investigations into newly synthesized thiourea derivatives have reported modest inhibitory activity against HIV-1. researchgate.netnih.gov For instance, certain novel compounds were evaluated in vitro against various virus classes, including HIV-1 (a retrovirus), and showed potential, albeit moderate, effects. researchgate.net Similarly, the synthesis of 2,3-diaryl-1,3-thiazolidin-4-one derivatives has yielded compounds that proved to be effective inhibitors of HIV-1 replication in in-vitro tests. nih.gov These findings suggest that the fundamental structure of thiourea is a viable starting point for designing more potent and selective anti-HIV agents. The mechanism of action for many of these derivatives is often linked to the inhibition of key viral enzymes like reverse transcriptase. rsc.org

Enzyme Inhibitory Action:

Analogues of this compound have been extensively studied for their ability to inhibit a range of enzymes, demonstrating the versatility of the thiourea core in interacting with different biological targets.

α-Amylase Inhibition

α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. rsc.org Several novel series of thiourea derivatives have been synthesized and shown to be effective α-amylase inhibitors.

In one study, a series of novel pyrimidine-linked acyl thiourea derivatives were developed and tested. nih.govnih.gov The results indicated that these compounds possessed remarkable inhibitory potential against the α-amylase enzyme. nih.govnih.gov Another study on pyrazoline-linked acyl thiourea pharmacophores also identified potent α-amylase inhibitors. rsc.orgresearchgate.net The structure-activity relationship (SAR) for these compounds reveals that the nature and position of substituents on the phenyl rings attached to the core structure significantly influence their inhibitory activity. nih.govresearchgate.net For example, compound 6j from a pyrimidine-linked series, which features methyl and chloro substituents, was identified as a highly potent inhibitor. nih.gov

Table 1: α-Amylase Inhibitory Activity of Selected Thiourea Analogues

CompoundDescriptionIC₅₀ (µM)Source(s)
6j Pyrimidine linked acyl thiourea1.478 ± 0.051 nih.govnih.gov
6g Pyrimidine linked acyl thiourea1.509 ± 0.039 nih.govnih.gov
5f Pyrazoline linked acyl thiourea90.3 ± 1.08 rsc.orgresearchgate.net
Acarbose Standard1.063 ± 0.013 nih.gov
Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibitors are of great interest for cosmetic and medicinal applications as depigmenting agents. nih.gov Thiourea derivatives have emerged as a significant class of tyrosinase inhibitors. rsc.org

Research indicates that 1-substituted thioureas can be effective tyrosinase inhibitors. rsc.org For example, 1-phenyl-3-(2-thiazolyl)-2-thiourea (B87079) (PTTU) has been shown to decrease melanin production by directly inhibiting the catalytic activity of tyrosinase and also by promoting its degradation through the ubiquitin-dependent proteasome pathway. nih.gov Studies on indole-thiourea derivatives have also yielded potent competitive inhibitors of tyrosinase. nih.gov SAR analysis of various series has shown that substitutions on the phenyl ring of the thiourea moiety are crucial for activity. One of the most potent inhibitors identified in a study of 1-substituted thioureas was a derivative with a 4-position isopropyl substitution, which exhibited an IC₅₀ value of 1.7 µM against mushroom tyrosinase. rsc.org

Table 2: Tyrosinase Inhibitory Activity of Selected Thiourea Analogues

CompoundDescriptionIC₅₀ (µM)Inhibition TypeSource(s)
Compound 33 1-(4-isopropylbenzyl)thiourea1.7- rsc.org
Compound 4b Indole-thiourea derivative5.9 ± 2.47Competitive nih.gov
Kojic Acid Standard16.4 ± 3.53- nih.gov
Urease Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. Its inhibition is a key strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. biointerfaceresearch.com Thiourea and its derivatives are well-known urease inhibitors, often acting as substrate analogues. biointerfaceresearch.com

A series of N-monoarylacetothioureas were found to be highly effective urease inhibitors. biointerfaceresearch.com One compound in this series, b19 , was exceptionally potent against both extracted urease and urease in intact H. pylori cells, being significantly more effective than the standard drug acetohydroxamic acid (AHA). biointerfaceresearch.com The inhibitory mechanism is thought to involve the thiourea moiety penetrating the narrow binding pocket of the enzyme and chelating the nickel ions in the active site. biointerfaceresearch.com Similarly, studies on benzofuran-based thiazolidinone analogues demonstrated excellent urease inhibitory potential, with several compounds surpassing the activity of thiourea used as a standard.

Table 3: Urease Inhibitory Activity of Selected Thiourea Analogues

CompoundDescriptionIC₅₀ (µM)Source(s)
b19 N-monoarylacetothiourea0.16 ± 0.05 biointerfaceresearch.com
Compound 1 Benzofuran-thiazolidinone1.2 ± 0.01
Compound 3 Benzofuran-thiazolidinone2.20 ± 0.01
Thiourea Standard21.40 ± 0.21
AHA Standard27.3 ± 1.2 (for extracted urease) biointerfaceresearch.com
α-Glucosidase Inhibition

Similar to α-amylase inhibitors, α-glucosidase inhibitors are used to manage postprandial hyperglycemia in patients with type 2 diabetes. researchgate.net The α-glucosidase enzyme, located in the small intestine, breaks down complex carbohydrates into absorbable monosaccharides. Thiourea derivatives have shown significant potential in this area.

Research on thiourea derivatives based on 3-aminopyridin-2(1H)-ones has identified compounds with potent α-glucosidase inhibitory activity. researchgate.net For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea (9a ) was found to have a higher inhibitory activity than the standard drug acarbose. researchgate.net In another study, pyrazoline-linked acyl thiourea derivatives were also screened, and compound 5b was identified as a potent α-glucosidase inhibitor. rsc.org

Table 4: α-Glucosidase Inhibitory Activity of Selected Thiourea Analogues

CompoundDescriptionIC₅₀ (mM)IC₅₀ (µM)Source(s)
9a Phenylthiourea derivative9.77- researchgate.net
9c Phenylthiourea derivative12.94- researchgate.net
5b Pyrazoline linked acyl thiourea-68.3 ± 0.11 rsc.org
Acarbose Standard-58.8 ± 0.012
Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease, type 2 diabetes, and certain cancers. Consequently, GSK-3 inhibitors are a major focus of drug discovery.

While specific studies on this compound as a GSK-3 inhibitor are not prominent, the thiourea scaffold serves as a valuable building block for designing kinase inhibitors. The ability to modify the thiourea structure by adding various functional groups and structural fragments allows for improved ligand binding to biological targets like protein kinases. The development of potent and selective GSK-3 inhibitors often involves creating structures that can fit into the ATP-binding site of the enzyme. The structural versatility of thiourea derivatives, with their capacity for hydrogen bonding and accommodating hydrophobic groups, makes them attractive candidates for designing novel GSK-3 inhibitors. Research into various heterocyclic compounds has led to the discovery of numerous potent GSK-3 inhibitors, and the principles from these studies can be applied to the design of new thiourea-based analogues.

Antiplatelet Activity and Arachidonic Acid Pathway Modulation

Thiourea derivatives have been identified as potent inhibitors of platelet aggregation, primarily through their interaction with the arachidonic acid (AA) pathway. nih.gov In physiological conditions, the release of arachidonic acid from platelet membranes leads to the production of thromboxane (B8750289) A2 (TXA2), a powerful platelet agonist that initiates shape change, granule release, and aggregation. nih.govnih.gov The key enzymes in this pathway, cyclooxygenase-1 (COX-1) and thromboxane synthase (TXS), are critical targets for antiplatelet therapies. nih.gov

A series of N,N'-disubstituted thiourea derivatives have demonstrated significant antiplatelet activity by inhibiting AA-induced platelet aggregation. nih.gov Notably, specific analogues showed inhibitory effects comparable to aspirin (B1665792) at a concentration of 100 μM. nih.gov The most active of these compounds were found to effectively reduce the production of both prostaglandin (B15479496) E2 (PGE2) and thromboxane B2 (TXB2) in human platelets, suggesting a direct inhibition of COX-1. nih.gov

The following table presents the 50% inhibitory concentrations (IC50) for the most potent thiourea compounds from a studied series, highlighting their efficacy in inhibiting platelet aggregation. nih.gov

CompoundIC50 (μM)
3d 29.1 ± 2.0
3m 34.5 ± 0.9
3p 84.6 ± 0.5
3i 86.2 ± 0.3
Data sourced from in vitro studies on human platelets. nih.gov

These findings underscore the potential of thiourea derivatives as lead compounds for the development of novel antiplatelet agents that target the arachidonic acid pathway. nih.gov

Structure-Activity Relationship (SAR) Profiling

The biological potency of thiourea derivatives is intricately linked to their structural features, including the nature and position of substituents and their stereochemical arrangement.

Influence of Substituent Position and Electronic Effects on Biological Potency

The substitution pattern on the aromatic rings of thiourea analogues plays a crucial role in their biological activity. The presence of electron-withdrawing groups, such as nitro or perfluorophenyl groups, can increase the acidity of the NH protons in the thiourea moiety. biointerfaceresearch.com This enhanced acidity facilitates stronger hydrogen bonding with biological targets, thereby increasing the compound's activity. biointerfaceresearch.com For instance, the introduction of a 4-chloro-3-nitrophenyl group has been shown to yield potent anticancer activity. mdpi.com

Similarly, the position of substituents is critical. A methoxy (B1213986) group in the para position of a phenyl ring has been found to confer greater potency than a meta-substituted equivalent. mdpi.com In the context of anti-EGFR and anti-HER-2 activity, specific substitutions on the benzyl (B1604629) and phenyl rings of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas have led to compounds with significant inhibitory potential. nih.gov The electronic properties of these substituents, whether electron-donating or electron-withdrawing, influence the inhibitory potency against various enzymes. nih.gov For example, adding chlorine atoms to the phenyl group of thiourea derivatives has been shown to enhance antibacterial activity. nih.gov

The incorporation of heterocyclic substituents, such as pyridine (B92270) or thiadiazine rings, can also significantly enhance the specificity and interaction of thiourea derivatives with target proteins, leading to potent biological effects. biointerfaceresearch.com

Stereochemical Impact on Biological Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound effect on its biological activity. Chiral thiourea compounds have been investigated for their differential effects, for example, in anti-HIV research. nih.gov The specific stereoisomer of a compound can dictate its binding affinity and efficacy at a biological target. While the provided sources highlight the importance of stereochemistry in the activity of thiourea compounds in general, specific data on the stereochemical impact of this compound analogues is not detailed. nih.govnih.gov However, it is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking simulations are powerful computational tools used to predict how a ligand, such as a thiourea derivative, binds to its receptor target. These studies provide insights into the binding modes, key interactions, and binding affinities that drive the biological activity of these compounds.

Elucidation of Binding Modes and Key Interacting Residues

Molecular docking studies on thiourea derivatives have revealed that their binding to target proteins is often facilitated by a combination of hydrophobic contacts and electrostatic interactions. nih.gov For instance, in the context of antiplatelet activity, in silico evaluations suggest that active thiourea compounds directly block the tyrosyl-radical at the COX-1 active site. nih.gov

In other applications, such as anticancer activity, docking studies have shown that thiourea derivatives can fit well into the binding pockets of enzymes like BRAF and urease. biointerfaceresearch.com The binding is often stabilized by hydrophobic interactions with key amino acid residues such as PHE595, ALA481, THR529, and CYS532 in BRAF. biointerfaceresearch.com The planar structure of the aryl substituents can facilitate DNA intercalation or binding to specific proteins. biointerfaceresearch.com The thiourea core itself is often essential for binding, for example, by interacting with Ni2+ ions in the active site of urease. nih.gov The C-terminus of a protein can also play a crucial role, forming hydrogen bonds with the ligand. mdpi.com

Prediction of Binding Affinity and Molecular Recognition Events

Molecular docking allows for the prediction of binding affinity, often expressed as a binding energy value, which correlates with the inhibitory potency of the compound. dergipark.org.trnih.gov For thiourea derivatives, lower binding energy values suggest a more stable ligand-receptor complex and, consequently, higher potential activity. dergipark.org.tr

Studies have shown that the binding affinity of thiourea derivatives can be influenced by the presence of specific functional groups. For example, compounds with a nitro group have demonstrated high inhibitory activity against urease, which is reflected in their predicted binding energies. nih.gov Docking simulations can also predict how a compound will interact with DNA, with some thioureas showing groove binding and mixed-mode interactions. mdpi.com The calculated binding energies from these simulations are a valuable tool for ranking potential drug candidates and guiding the design of new, more potent analogues. nih.gov

The following table provides an example of predicted binding affinities for a series of arylthiourea derivatives against a target enzyme.

CompoundPredicted Binding Affinity (kcal/mol)
Ligand 8 -15.4
Ligand 17 -18.5
Isoniazid (Control) -14.6
Data from a molecular docking study against Mycobacterium tuberculosis receptor (LipB). dergipark.org.tr

Coordination Chemistry and Metal Complexes of 1 Benzyl 3 2 Hydroxyethyl Thiourea

Ligand Design Principles and Chelation Properties of Thioureas

Thiourea (B124793) derivatives are highly effective ligands in coordination chemistry due to the presence of multiple donor atoms. mdpi.com The fundamental structure of thioureas, characterized by the [–NHC(S)NH–] backbone, contains both soft (sulfur) and hard (nitrogen) donor sites, making them versatile for binding with a wide range of metal ions. rsc.org The specific design of 1-benzyl-3-(2-hydroxyethyl)thiourea, which includes a hydroxyethyl (B10761427) group, introduces an additional hard oxygen donor atom. This expands its coordination possibilities.

The chelation properties of thioureas are central to their utility. They can coordinate to metal centers in several modes:

Monodentate: Coordination occurs solely through the sulfur atom. mdpi.com

Bidentate: Coordination involves both a sulfur and a nitrogen atom, forming a stable chelate ring. mdpi.commdpi.com

Bridging: The thiourea molecule can link two different metal centers.

The presence of the thioamide group (N-C=S) allows for delocalization of electron density, influencing the ligand's ability to form strong bonds with metals. The substituents on the nitrogen atoms—in this case, a benzyl (B1604629) group and a 2-hydroxyethyl group—also play a crucial role by modifying the electronic properties and steric hindrance of the ligand, which can affect the geometry and stability of the resulting metal complexes. biointerfaceresearch.com The hydroxyethyl group, in particular, can participate in intramolecular hydrogen bonding, which helps to stabilize the conformation of the ligand itself. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thiourea-based ligands is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent like ethanol (B145695) or methanol. mdpi.comnih.govresearchgate.net

Complexation with Transition Metal Ions (e.g., Pt(II), Cu(II), Co(II), Ni(II), Fe(II), Hg(II))

Thiourea derivatives readily form stable complexes with a wide array of transition metal ions. rsc.org Research on analogous compounds has demonstrated successful complexation with Pt(II), Pd(II), Cu(II), Co(II), Ni(II), and Zn(II). rsc.orgmdpi.comnih.gov The formation of these complexes is driven by the strong affinity of the sulfur donor for soft metal ions like Pt(II) and Hg(II), and the ability of the nitrogen and oxygen donors to coordinate with harder metal ions. rsc.orgmdpi.com Depending on the reaction conditions and the metal-to-ligand molar ratio, different types of complexes can be afforded. mdpi.com For instance, in neutral conditions, the ligand may coordinate as a monodentate through the sulfur atom, while in basic conditions, deprotonation can facilitate bidentate N,S-chelation. mdpi.com

Spectroscopic Signatures of Complex Formation (IR, UV-Vis, NMR, EPR)

The formation of a coordination complex between this compound and a metal ion can be confirmed through various spectroscopic techniques. Each method provides unique insights into the nature of the metal-ligand bonding.

Spectroscopic TechniqueKey Signature of ComplexationReference
Infrared (IR) Spectroscopy The C=S bond vibration shifts to a lower frequency, while C-N bond vibrations shift to higher frequencies, indicating coordination through the sulfur atom. mdpi.com
Nuclear Magnetic Resonance (NMR) In ¹H NMR, the signal for the N-H proton often shifts downfield due to changes in the electronic environment upon coordination. In ¹³C NMR, the chemical shift of the C=S carbon is significantly shifted (typically upfield) upon bonding to the metal center, confirming S-coordination. nih.gov
UV-Visible (UV-Vis) Spectroscopy The formation of new absorption bands in the visible region, which are absent in the spectra of the free ligand and metal salt, can be attributed to d-d electronic transitions of the metal ion or metal-to-ligand charge transfer (MLCT) bands. biointerfaceresearch.com
Electron Paramagnetic Resonance (EPR) For complexes with paramagnetic metal ions like Cu(II) or Co(II), EPR spectroscopy provides information about the oxidation state and the coordination environment of the metal center.

These spectroscopic shifts provide compelling evidence of the interaction between the ligand and the metal ion.

X-ray Structural Analysis of Coordination Geometries (e.g., Square Planar, Distorted Octahedral, Tetrahedral)

Single-crystal X-ray diffraction provides definitive proof of a complex's structure and the precise spatial arrangement of its atoms. rsc.org Metal complexes of thiourea derivatives have been shown to adopt various coordination geometries depending on the metal ion, its oxidation state, and the nature of the ligands. nih.gov

Common geometries include:

Square Planar: Often observed for d⁸ metal ions such as Pt(II) and Pd(II). nih.govrsc.org In these complexes, the metal center is typically coordinated to two thiourea ligands and two other monodentate ligands (e.g., halides) in a trans or cis arrangement. nih.gov

Tetrahedral: Common for d¹⁰ ions like Zn(II) or d⁷ ions like Co(II). nih.gov

Distorted Octahedral: Can be formed with various transition metals, such as Co(II), Ni(II), and Cu(II), where the thiourea ligand may act as a bidentate or even tridentate chelator, with other co-ligands or solvent molecules completing the coordination sphere. mdpi.com

Structural analyses of related compounds reveal that intramolecular hydrogen bonds, such as between an N-H group and the oxygen of the hydroxyethyl substituent, play a key role in stabilizing the molecular conformation. researchgate.netresearchgate.net Intermolecular hydrogen bonds involving the thiourea sulfur atom or the hydroxyl group are also crucial in building the crystal lattice. researchgate.netresearchgate.net

Metal IonTypical Coordination GeometryReference
Pt(II), Pd(II)Square Planar nih.govrsc.org
Co(II), Zn(II)Tetrahedral nih.gov
Co(II), Ni(II), Cu(II)Distorted Octahedral mdpi.com

Enhanced Biological Activities of Metal Complexes

While thiourea derivatives themselves can exhibit a range of biological activities, the coordination of these ligands to metal centers often leads to a significant enhancement of these properties. rsc.orgtandfonline.com This synergistic effect is a cornerstone of medicinal inorganic chemistry. The formation of a metal complex can increase the lipophilicity of the molecule, facilitating its transport across cell membranes. biointerfaceresearch.com

Studies have shown that metal-thiourea complexes exhibit promising anticancer, antibacterial, and antifungal activities, which are often greater than those of the free, uncomplexed ligand. mdpi.commdpi.com For example, palladium(II) and platinum(II) complexes of thioureas have demonstrated cytotoxicity against various tumor cell lines, an effect that was absent in the free ligands. rsc.org Similarly, the antibacterial activity of hydrazone ligands containing a thiourea side chain was significantly enhanced upon complexation with metal ions like Cu(II), Co(II), and Ni(II). mdpi.com This enhancement is attributed to the combined effects of the ligand's inherent bioactivity and the specific properties of the coordinated metal ion. google.com

Applications of Metal-Thiourea Complexes Beyond Medicinal Chemistry

The utility of metal-thiourea complexes extends beyond pharmacology. Their unique structural and chemical properties make them suitable for a variety of other applications. One notable example is in environmental remediation.

Copper(II) and zinc(II) complexes of thiourea derivatives have been investigated as highly efficient adsorbents for the removal of organic pollutants, such as the antibiotic ciprofloxacin, from contaminated water. tandfonline.com The study revealed that the metal complexes exhibited a higher adsorption potential compared to many conventional adsorbents. This suggests that these materials, which may have structures similar to porous metal-organic frameworks (MOFs), could be developed for water purification technologies. tandfonline.com Their effectiveness stems from their high surface area and the specific interactions that can occur between the complex and the pollutant molecules. tandfonline.com

Catalysis and Organocatalysis

Thiourea derivatives have emerged as a significant class of organocatalysts, primarily due to their ability to act as hydrogen-bond donors. This interaction activates electrophilic substrates, facilitating a wide range of organic transformations. nih.govresearchgate.netacs.orgrsc.org The presence of the N-H protons in the thiourea moiety of this compound allows it to form strong hydrogen bonds, a key feature in organocatalysis. nih.govacs.org

Metal complexes of thiourea derivatives have also demonstrated significant catalytic activity in various reactions. While specific studies on the catalytic applications of this compound complexes are not extensively documented, the fundamental principles of coordination chemistry suggest their potential utility. The sulfur and nitrogen atoms of the thiourea group, along with the oxygen atom of the hydroxyethyl group, can act as coordination sites for metal ions, forming stable complexes that could catalyze a variety of organic reactions. The nature of the benzyl and hydroxyethyl substituents can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their catalytic activity and selectivity.

Molecular Recognition and Sensing

The thiourea functional group is a well-established motif in the design of synthetic receptors for molecular recognition, particularly for anions. nih.govfrontiersin.org The N-H protons of the thiourea can form hydrogen bonds with anionic species, leading to a binding event that can be detected through various analytical techniques. The presence of a chromophore or fluorophore in the receptor molecule can enable colorimetric or fluorescent sensing of the target anion.

In the case of this compound, the thiourea unit provides the primary anion binding site. The benzyl and hydroxyethyl groups can be modified to incorporate signaling units, potentially leading to the development of chemosensors. For instance, a related compound, 1-Benzyl-3-phenylthiourea, has been investigated as a sensor material for nerve agents and their simulants, highlighting the potential of such structures in chemical sensing. chemicalbook.com The binding affinity and selectivity of these receptors are influenced by the electronic nature of the substituents on the thiourea core.

Precursors for Nanomaterials

Thiourea and its derivatives are widely used as sulfur source precursors in the synthesis of metal sulfide (B99878) nanoparticles. nih.govresearchgate.net The thermal decomposition of thiourea in the presence of metal salts leads to the formation of metal sulfide nanocrystals. The organic substituents on the thiourea can act as capping agents, controlling the size, shape, and stability of the resulting nanoparticles.

Although direct use of this compound as a precursor for nanomaterials has not been specifically reported, its structure suggests it could serve a dual role. The thiourea moiety can provide the sulfur for the formation of metal sulfides, while the benzyl and hydroxyethyl groups could cap the nanoparticle surface, preventing aggregation and influencing the material's properties. This dual functionality is a desirable characteristic in the controlled synthesis of nanomaterials with specific applications.

Corrosion Inhibition Studies

Thiourea derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netsemanticscholar.orgresearchgate.netijaet.org Their inhibitory action is attributed to their ability to adsorb onto the metal surface through the sulfur and nitrogen atoms, forming a protective layer that isolates the metal from the corrosive medium. semanticscholar.org

A study on a closely related compound, 1-Benzyl-3-phenyl-2-thiourea (BPTU) , has demonstrated its high efficiency as a corrosion inhibitor for mild steel in a 1.0 M HCl solution. researchgate.netsemanticscholar.org The results from potentiodynamic polarization and electrochemical impedance spectroscopy showed that BPTU acts as a mixed-type inhibitor, retarding both anodic and cathodic reactions. researchgate.net The adsorption of BPTU on the steel surface was found to follow the Langmuir adsorption isotherm. researchgate.net

Table 1: Corrosion Inhibition Efficiency of 1-Benzyl-3-phenyl-2-thiourea (BPTU) on Mild Steel in 1.0 M HCl at 30°C researchgate.net

Concentration of BPTU (M)Inhibition Efficiency (%) from EISInhibition Efficiency (%) from PPM
2 x 10⁻⁴94.9994.30
1 x 10⁻⁴92.43-
5 x 10⁻⁵90.90-
2.5 x 10⁻⁵87.72-

EIS: Electrochemical Impedance Spectroscopy; PPM: Potentiodynamic Polarization Measurement. Data extracted from a study on 1-Benzyl-3-phenyl-2-thiourea, a structurally similar compound.

Given the structural similarities, it is highly probable that this compound would also exhibit significant corrosion inhibition properties. The presence of the hydroxyl group might further enhance its adsorption on the metal surface through additional hydrogen bonding interactions.

Photoluminescence and Optical Properties

Metal complexes of organic ligands, including thiourea derivatives, can exhibit interesting photoluminescent properties. utm.myresearchgate.net Lanthanide complexes, in particular, are known for their sharp, line-like emission bands and long luminescence lifetimes, which are desirable for applications in lighting, displays, and bio-imaging. dntb.gov.uarsc.orgucm.es The organic ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light.

While there are no specific reports on the photoluminescence of this compound or its metal complexes, the presence of the benzyl group and the thiourea moiety suggests that it could form luminescent complexes with suitable metal ions, including transition metals and lanthanides. utm.mydntb.gov.ua The efficiency of the energy transfer and the resulting luminescence would depend on the specific metal ion and the coordination environment provided by the ligand. The synthesis and characterization of such complexes would be a valuable area for future research to explore their potential in optical applications.

Emerging Research Directions and Future Perspectives for 1 Benzyl 3 2 Hydroxyethyl Thiourea

Design of Novel Hybrid Molecules with Enhanced Bioactivity

The synthesis of hybrid molecules, which combine two or more pharmacophores to create a single entity with potentially enhanced or synergistic bioactivity, is a growing trend in medicinal chemistry. The structure of 1-Benzyl-3-(2-hydroxyethyl)thiourea, with its reactive hydroxyl and amine groups, makes it an ideal candidate for derivatization and incorporation into hybrid structures. Future research could focus on coupling this thiourea (B124793) derivative with other biologically active moieties to explore new therapeutic possibilities.

Advanced Computational Approaches for Drug Discovery and Material Design

Computational methods are invaluable tools in modern chemistry for predicting the properties and interactions of molecules. For a compound like this compound, where experimental data is scarce, computational studies could provide initial insights into its potential. Molecular docking simulations could predict its binding affinity to various biological targets, while quantum chemical calculations could elucidate its electronic properties and reactivity. Such studies could guide future experimental work and accelerate the discovery of potential applications. A study on 1-Benzyl-3-phenyl-2-thiourea has shown its potential as a corrosion inhibitor, an area that could be computationally explored for the title compound. chemicalbook.com

Development of Sustainable Synthesis Protocols

Green chemistry principles are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. While general sustainable methods for thiourea synthesis exist, such as using water as a solvent or employing microwave-assisted synthesis, these have not been specifically applied to this compound. nih.govrsc.orgorganic-chemistry.orgacs.orglookchem.comderpharmachemica.comresearchgate.net Future research could focus on developing and optimizing green synthesis routes for this specific compound, potentially improving yield, reducing waste, and using less hazardous reagents.

Interdisciplinary Research Collaborations and Translational Potential

The diverse applications of thiourea derivatives necessitate a multidisciplinary research approach. The translational potential of this compound, from a laboratory curiosity to a useful product, would rely on collaborations between synthetic chemists, biologists, pharmacologists, and material scientists. Such collaborations would be essential to fully characterize the compound, evaluate its efficacy and safety in biological systems, and explore its potential in various technological applications. The study of thiourea derivatives often involves such interdisciplinary efforts to explore their full potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Benzyl-3-(2-hydroxyethyl)thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of benzyl isothiocyanate with 2-hydroxyethylamine derivatives. Key parameters include solvent selection (e.g., acetone or dichloromethane), stoichiometric ratios, and reaction time. For optimization, monitor intermediates using TLC and adjust pH during workup to precipitate the product. Recrystallization from methanol/dichloromethane mixtures improves purity. Characterization requires elemental analysis, NMR (¹H/¹³C), and FTIR to confirm thiourea C=S (1250–1350 cm⁻¹) and hydroxyl O–H (broad ~3400 cm⁻¹) stretches .

Q. Which spectroscopic techniques are critical for characterizing this thiourea derivative, and what spectral markers validate its structure?

  • Methodological Answer :

  • FTIR/Raman : Identify thiourea C=S (1250–1350 cm⁻¹) and intramolecular N–H···O hydrogen bonds (N–H stretch ~3200 cm⁻¹).
  • NMR : ¹H NMR shows benzyl aromatic protons (δ 7.2–7.5 ppm) and hydroxyethyl –CH₂– groups (δ 3.4–3.8 ppm). ¹³C NMR confirms thiocarbonyl (C=S, δ ~180 ppm) and carbonyl (C=O, δ ~165 ppm) signals.
  • XRD : Resolve molecular conformation (e.g., planarity of thiourea core) and hydrogen-bonding networks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict molecular conformation and electronic properties of this thiourea derivative?

  • Methodological Answer : Use B3LYP/6-311+G(d,p) to calculate bond lengths, angles, and vibrational frequencies. Compare computed geometries (e.g., C=S bond length ~1.68 Å) with XRD data to validate accuracy. Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra in methanol, correlating experimental λmax with HOMO-LUMO gaps (~4.5 eV). Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., LP(S) → σ*(N–H)), while AIM analysis maps weak intramolecular interactions .

Q. What strategies resolve discrepancies between experimental vibrational spectra and computational models?

  • Methodological Answer :

  • Scaling Factors : Apply 0.96–0.98 scaling to DFT-calculated frequencies to match experimental IR/Raman bands.
  • Solvent Effects : Incorporate polarizable continuum models (PCM) for solution-phase spectra.
  • Mode Assignment : Use potential energy distribution (PED) analysis to distinguish overlapping modes (e.g., C–N vs. C–S stretches) .

Q. How do substituents influence intermolecular interactions in crystalline phases?

  • Methodological Answer : Analyze XRD data to identify packing motifs (e.g., quasi-aromatic pseudo-rings via N–H···S/O hydrogen bonds). Hirshfeld surface analysis quantifies interaction contributions (e.g., H···S contacts ~15%, H···O ~10%). Compare with derivatives like 1-benzoyl-3-(4-hydroxyphenyl)thiourea to assess hydroxyethyl’s role in stabilizing layered vs. helical packing .

Q. How can biological activity be systematically evaluated for this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria.
  • Antioxidant Screening : DPPH/ABTS radical scavenging assays (IC50 values).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), comparing with control thioureas (e.g., 1-butyl-3-phenyl derivatives). Validate via dose-response curves and ROS quantification .

Data Contradiction Analysis

Q. How to address conflicting reports on thiourea derivatives’ metal coordination behavior?

  • Methodological Answer :

  • Spectroscopic Validation : Compare IR shifts (Δν(C=S) > 30 cm⁻¹ indicates metal coordination).
  • Single-Crystal XRD : Resolve binding modes (e.g., monodentate S vs. bidentate S,N).
  • DFT Modeling : Calculate binding energies for Hg(II)/Cd(II) complexes to identify preferential sites .

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